![molecular formula C10H12BrNO3 B7869383 5-Bromo-2-methoxy-L-phenylalanine](/img/structure/B7869383.png)
5-Bromo-2-methoxy-L-phenylalanine
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Overview
Description
5-Bromo-2-methoxy-L-phenylalanine is an organic compound that belongs to the class of phenylalanine derivatives It is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 2nd position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-L-phenylalanine typically involves the bromination of 2-methoxy-L-phenylalanine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes:
- Protection of the amino group of L-phenylalanine.
- Bromination of the protected intermediate.
- Deprotection to yield the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-L-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling: Palladium-catalyzed coupling reactions using reagents like Suzuki or Heck coupling partners.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
5-Bromo-2-methoxy-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-L-phenylalanine involves its interaction with specific molecular targets. The bromine atom and methoxy group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-L-phenylalanine: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-L-phenylalanine: Lacks the methoxy group, affecting its chemical properties and applications.
Uniqueness
5-Bromo-2-methoxy-L-phenylalanine is unique due to the combined presence of both the bromine atom and methoxy group, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Biological Activity
5-Bromo-2-methoxy-L-phenylalanine (often referred to as Fmoc-5-bromo-2-methoxy-L-phenylalanine when protected with a fluorenylmethyloxycarbonyl group) is a derivative of the amino acid phenylalanine, distinguished by the presence of a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring. This compound has garnered attention in biochemical research due to its diverse biological activities, particularly in peptide synthesis and cellular modulation.
- Molecular Formula : C₂₅H₂₂BrNO₅
- Molecular Weight : 496.35 g/mol
- Structure : The compound features a bromine atom and a methoxy group, which significantly influence its reactivity and interactions in biological systems.
The biological activity of this compound primarily arises from its role in peptide synthesis. It facilitates the formation of peptides that can modulate various cellular pathways, including:
- Cell Growth : It influences cellular proliferation through signaling pathways.
- Differentiation : The peptides synthesized can affect differentiation processes in various cell types.
- Apoptosis : It may play a role in programmed cell death by modulating apoptotic pathways.
The compound interacts with enzymes like peptidyl transferases, which are crucial for peptide bond formation. This interaction not only aids in synthesizing biologically active peptides but also influences gene expression through various signaling pathways.
Biological Applications
This compound is utilized in several research and therapeutic applications:
- Peptide Synthesis : It is commonly used in the synthesis of peptides that can target specific biological processes.
- Drug Development : The ability to form stable peptides makes it valuable for developing new therapeutics.
- Supramolecular Structures : It contributes to creating nanostructures that can influence cellular behavior.
Case Study 1: Enzyme Interaction
In studies examining the interaction of Fmoc-5-bromo-2-methoxy-L-phenylalanine with enzymes, it was found to enhance the efficiency of peptide synthesis. The compound exhibited high binding affinity with peptidyl transferases, leading to increased yields of desired peptide products .
Case Study 2: Cellular Modulation
Research demonstrated that peptides derived from Fmoc-5-bromo-2-methoxy-L-phenylalanine could effectively modulate cellular responses. For instance, peptides synthesized using this compound were shown to activate specific growth factor receptors, promoting cell proliferation in cultured fibroblasts .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds, highlighting their unique features and biological activities:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Fmoc-2-bromo-L-phenylalanine | Bromine at 2-position | Different position of bromine affects activity |
Fmoc-5-chloro-2-methoxy-L-phenylalanine | Chlorine instead of bromine | Halogen substitution alters reactivity |
Fmoc-a-methyl-L-phenylalanine | Methyl group at alpha position | Different substitution pattern |
These comparisons illustrate how slight modifications in structure can lead to significant differences in biological activity and utility in peptide synthesis.
Pharmacokinetics and Therapeutic Potential
The pharmacokinetic profile of this compound indicates an oral bioavailability of approximately 65%, suggesting its potential for therapeutic applications. Its ability to form stable conjugates enhances its utility in drug design, particularly for targeting specific diseases or cellular processes.
Properties
IUPAC Name |
(2S)-2-amino-3-(5-bromo-2-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWQRRCVTMPNHM-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)C[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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